1,1-Dichloro-4-methylpenta-1,3-diene
Overview
Description
1,1-Dichloro-4-methylpenta-1,3-diene is an organic compound with the molecular formula C6H8Cl2. It is a chlorinated diene, characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4-methylpenta-1,3-diene can be synthesized through several methods:
From 1,1,1,3-Tetrachloro-3-alkoxypropanes: This method involves the heating of 1,1-dichloro-3-ethoxy-4-methyl-1-pentene with catalytic amounts of tin(IV) chloride (SnCl4) or zinc chloride (ZnCl2), resulting in the elimination of ethanol and the formation of this compound.
Catalytic Dehydrochlorination: Another method involves the catalytic dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane using zinc oxide as a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for higher yields and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1,1-Dichloro-4-methylpenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like hydroxide or alkoxide ions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the double bonds in the diene are oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of alkanes or other reduced products, depending on the reducing agent used.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, alkoxide ions, etc.
Oxidizing Agents: Potassium permanganate, osmium tetroxide, etc.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, etc.
Scientific Research Applications
1,1-Dichloro-4-methylpenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying various chemical reactions and mechanisms.
Biology: The compound can be used in biological studies to investigate the effects of chlorinated dienes on biological systems.
Medicine: Research into potential medicinal applications of chlorinated dienes includes exploring their use as precursors for drug synthesis.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,1-dichloro-4-methylpenta-1,3-diene involves its reactivity with various chemical reagents. The presence of chlorine atoms and double bonds in the diene structure makes it susceptible to nucleophilic attack, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,1-Dichloro-4-methylpenta-1,3-diene can be compared with other similar compounds, such as:
1,1-Dichloro-4,4-dimethylbutadiene: This compound has a similar structure but with an additional methyl group, which affects its reactivity and applications.
1,1,3-Trichloro-4-methylpentane: This compound has an additional chlorine atom, making it more reactive in certain substitution and elimination reactions.
1,1,1,3-Tetrachloro-4-methylpentane: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of more chlorine atoms.
The uniqueness of this compound lies in its specific combination of chlorine atoms and double bonds, which provides a balance of reactivity and stability, making it suitable for various chemical and industrial applications.
Properties
IUPAC Name |
1,1-dichloro-4-methylpenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLVILSZOVWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069037 | |
Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55667-43-1 | |
Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55667-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-4-methylpenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH66B4X2X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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